Disodium 9(or 10)-(sulfooxy)stearate
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Overview
Description
Disodium 9(or 10)-(sulfooxy)stearate is a chemical compound that belongs to the class of organic sodium salts. It is derived from stearic acid, a long-chain fatty acid, and is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to form micelles, which makes it useful in formulations requiring emulsification and solubilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 9(or 10)-(sulfooxy)stearate can be synthesized through the sulfonation of stearic acid followed by neutralization with sodium hydroxide. The general synthetic route involves the following steps:
Sulfonation: Stearic acid is reacted with sulfur trioxide (SO₃) in the presence of a solvent such as chloroform or dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the sulfonation process.
Neutralization: The resulting sulfonated stearic acid is then neutralized with an aqueous solution of sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where stearic acid is continuously fed and reacted with sulfur trioxide. The sulfonated product is then neutralized in a separate reactor with sodium hydroxide. The final product is purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium 9(or 10)-(sulfooxy)stearate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the sulfooxy group can be hydrolyzed to form stearic acid and sodium sulfate.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfonic acids.
Substitution: The sulfooxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reactions are often conducted in the presence of catalysts or under acidic/basic conditions to facilitate the substitution process.
Major Products
Hydrolysis: Stearic acid and sodium sulfate.
Oxidation: Sulfonic acids and other oxidized derivatives.
Substitution: Various substituted stearates depending on the nucleophile used.
Scientific Research Applications
Disodium 9(or 10)-(sulfooxy)stearate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its emulsifying and solubilizing properties.
Mechanism of Action
The primary mechanism of action of disodium 9(or 10)-(sulfooxy)stearate is its ability to form micelles in aqueous solutions. The hydrophilic sulfooxy groups interact with water, while the hydrophobic stearate chains aggregate to form the core of the micelle. This property allows the compound to solubilize hydrophobic substances, making it an effective surfactant. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the dispersion and stabilization of hydrophobic compounds in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Sodium stearate: Another sodium salt of stearic acid, commonly used in soaps and detergents.
Sodium lauryl sulfate: A surfactant with a shorter carbon chain, widely used in personal care products.
Disodium ethylenediaminetetraacetate (EDTA): A chelating agent with similar solubilizing properties but different chemical structure and applications.
Uniqueness
Disodium 9(or 10)-(sulfooxy)stearate is unique due to its specific sulfooxy functional group, which imparts distinct chemical reactivity and surfactant properties compared to other sodium stearates. Its ability to form stable micelles and solubilize hydrophobic compounds makes it particularly valuable in applications requiring emulsification and solubilization.
Properties
CAS No. |
68069-76-1 |
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Molecular Formula |
C18H34Na2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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